molecular formula C7H4BrFN2 B1273636 6-Amino-3-bromo-2-fluorobenzonitrile CAS No. 845866-92-4

6-Amino-3-bromo-2-fluorobenzonitrile

Cat. No. B1273636
M. Wt: 215.02 g/mol
InChI Key: GGJQZVKWAKHTLK-UHFFFAOYSA-N
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Description

6-Amino-3-bromo-2-fluorobenzonitrile (6-ABFBN) is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. It is a bromo-fluoro-benzonitrile derivative, which is a type of organic compound with a variety of uses, including as a drug, dye, and catalyst. 6-ABFBN has been found to have a number of unique properties, such as increased solubility in aqueous solutions and increased thermal stability, which make it a promising candidate for medicinal and industrial applications.

Scientific Research Applications

Synthesis Methods

  • Synthesis of 3-Bromo-2-fluorobenzoic Acid : 6-Amino-3-bromo-2-fluorobenzonitrile is utilized in the synthesis of 3-bromo-2-fluorobenzoic acid. This process involves bromination, hydrolysis, diazotization, and deamination under optimized conditions, suitable for industrial-scale production (Zhou Peng-peng, 2013).

  • Facile Synthesis Approach : A study presents a scalable synthesis method for 2-bromo-3-fluorobenzonitrile, demonstrating the broader generality of halodeboronation of aryl boronic acids. This method is efficient for producing both aryl bromides and aryl chlorides (Ronald H. Szumigala et al., 2004).

Chemical Transformations and Properties

  • Rearrangement Studies : Research on 6- and 7-halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils, including 6-Amino-3-bromo-2-fluorobenzonitrile, provides insights into chemical rearrangements and nucleophilic substitution mechanisms in acidic solutions (T. J. McCord et al., 1982).

  • Vibrational Spectroscopy Analysis : A study on the vibrational spectra and normal coordinate analysis of monohalogenated benzonitriles, including 6-Amino-3-bromo-2-fluorobenzonitrile, provides insights into molecular properties and interactions (A. Kumar, G. Rao, 1997).

Applications in Compound Synthesis

  • Green Synthesis Routes : 6-Amino-3-bromo-2-fluorobenzonitrile is utilized in the microwave-assisted green synthesis of heterocyclic compounds, highlighting its role in environmentally friendly chemical processes (Salman A. Khan, 2017).

  • Antioxidant and Antimicrobial Agents : The compound has been used in the synthesis of novel derivatives with potential antioxidant and antimicrobial properties, underscoring its importance in pharmacological research (Huda R. M. Rashdan et al., 2017).

properties

IUPAC Name

6-amino-3-bromo-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJQZVKWAKHTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375617
Record name 6-amino-3-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-bromo-2-fluorobenzonitrile

CAS RN

845866-92-4
Record name 6-amino-3-bromo-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-3-bromo-2-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TW Gero, DE Heppner, TS Beyett, C To… - Bioorganic & medicinal …, 2022 - Elsevier
… For 34, the nitrile of 6-amino-3-bromo-2-fluorobenzonitrile 39 was hydrolyzed to the acid, followed by an amide coupling with methyl 2-amino-2-phenylacetate to give 40. Cyclization to …
Number of citations: 9 www.sciencedirect.com

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